molecular formula C13H6Cl3F3O4S B1520138 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate CAS No. 1171919-27-9

2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate

Cat. No.: B1520138
CAS No.: 1171919-27-9
M. Wt: 421.6 g/mol
InChI Key: VNQQSSPRDOAJHA-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate is a chemical compound with the molecular formula C13H6Cl3F3O4S This compound is characterized by its aromatic structure, featuring a trichlorophenyl group and a trifluoromethoxybenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 4-(trifluoromethoxy)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives of the original compound.

Scientific Research Applications

2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate has several scientific research applications, including:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound may be utilized in biochemical studies to investigate enzyme activities or cellular processes.

  • Industry: The compound can be used in the production of materials with specific properties, such as luminescent materials or advanced polymers.

Mechanism of Action

The mechanism by which 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate can be compared with other similar compounds, such as:

  • 2,4,6-Trichlorophenol: Similar in structure but lacks the trifluoromethoxy group.

  • 4-(Trifluoromethoxy)benzenesulfonic acid: Similar in the sulfonic acid group but lacks the trichlorophenyl group.

  • Tris(2,4,6-trichlorophenyl)methyl radicals: Similar in the trichlorophenyl group but differ in the overall molecular structure.

These compounds may have different properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(2,4,6-trichlorophenyl) 4-(trifluoromethoxy)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3F3O4S/c14-7-5-10(15)12(11(16)6-7)23-24(20,21)9-3-1-8(2-4-9)22-13(17,18)19/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQQSSPRDOAJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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